Enhanced Isoform Selectivity Profile vs. Pan-Inhibitor NSC663284
M5N36 exhibits a superior selectivity profile for Cdc25C compared to the widely used pan-inhibitor NSC663284. While NSC663284 shows only modest selectivity for Cdc25A, M5N36 demonstrates approximately 3-fold greater potency against Cdc25C relative to Cdc25A and Cdc25B, confirming its preferential targeting of the Cdc25C isoform [1].
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity (IC50) |
|---|---|
| Target Compound Data | Cdc25A: 0.15 ± 0.05 µM; Cdc25B: 0.19 ± 0.06 µM; Cdc25C: 0.06 ± 0.04 µM |
| Comparator Or Baseline | NSC663284: Cdc25A: 0.27 ± 0.02 µM; Cdc25B: 0.42 ± 0.01 µM; Cdc25C: 0.23 ± 0.01 µM |
| Quantified Difference | M5N36 is ~3.8-fold more potent against Cdc25C than NSC663284 (0.06 µM vs 0.23 µM). M5N36 shows ~3-fold selectivity for Cdc25C over A/B isoforms, whereas NSC663284 is non-selective. |
| Conditions | In vitro phosphatase activity assay using recombinant human Cdc25 isoforms [1]. |
Why This Matters
This quantitative selectivity data is critical for researchers who require a tool compound to specifically probe Cdc25C function without the confounding effects of potent Cdc25A/B inhibition.
- [1] Liang, Y., et al. Discovery of potent and selective Cdc25 phosphatase inhibitors via rapid assembly and in situ screening of Quinonoid-focused libraries. Bioorganic Chemistry, 2021, 115, 105254. View Source
